N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine is an organic compound that features a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine typically involves the reaction of 1,3-benzodioxole with 4-methoxyphenylacetonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate as a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)benzamide
- N-(1,3-benzodioxol-5-ylmethyl)-N’-(4-methoxyphenyl)thiourea
- 1-(1,3-benzodioxol-5-yl)-3-(4-(4-nitrophenyl)-1-piperazinyl)-1-propanone
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine is unique due to its specific combination of the benzodioxole and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-15-5-2-13(3-6-15)8-9-18-11-14-4-7-16-17(10-14)21-12-20-16/h2-7,10,18H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGRPFMUVPRVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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